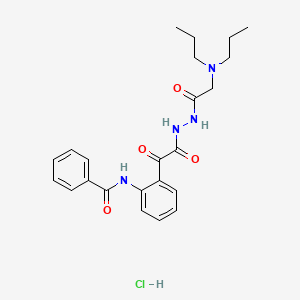
2-Pyrrolidinone, 3-(acetyloxy)-5-ethoxy-1-(phenylsulfonyl)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 3-(acetyloxy)-5-ethoxy-1-(phenylsulfonyl)-, trans- is a complex organic compound that belongs to the family of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of an acetyloxy group, an ethoxy group, and a phenylsulfonyl group attached to the pyrrolidinone ring. The trans- configuration indicates the spatial arrangement of these substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 3-(acetyloxy)-5-ethoxy-1-(phenylsulfonyl)-, trans- typically involves multi-step organic reactions. One common approach is to start with the base compound, 2-pyrrolidinone, and introduce the acetyloxy, ethoxy, and phenylsulfonyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 3-(acetyloxy)-5-ethoxy-1-(phenylsulfonyl)-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The acetyloxy, ethoxy, and phenylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction and desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Scientific Research Applications
2-Pyrrolidinone, 3-(acetyloxy)-5-ethoxy-1-(phenylsulfonyl)-, trans- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 3-(acetyloxy)-5-ethoxy-1-(phenylsulfonyl)-, trans- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone derivatives, such as:
- 2-Pyrrolidinone
- 3-Hydroxy-2-pyrrolidinone
- 1-Phenyl-2-pyrrolidinone
Uniqueness
What sets 2-Pyrrolidinone, 3-(acetyloxy)-5-ethoxy-1-(phenylsulfonyl)-, trans- apart from these similar compounds is the specific combination and spatial arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
120256-75-9 |
|---|---|
Molecular Formula |
C14H17NO6S |
Molecular Weight |
327.35 g/mol |
IUPAC Name |
[(3R,5R)-1-(benzenesulfonyl)-5-ethoxy-2-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C14H17NO6S/c1-3-20-13-9-12(21-10(2)16)14(17)15(13)22(18,19)11-7-5-4-6-8-11/h4-8,12-13H,3,9H2,1-2H3/t12-,13-/m1/s1 |
InChI Key |
BGXBBWNTWUBMSI-CHWSQXEVSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@H](C(=O)N1S(=O)(=O)C2=CC=CC=C2)OC(=O)C |
Canonical SMILES |
CCOC1CC(C(=O)N1S(=O)(=O)C2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


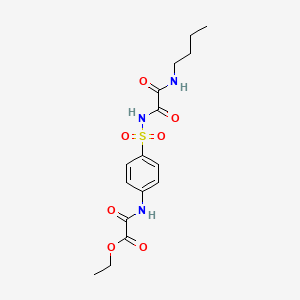
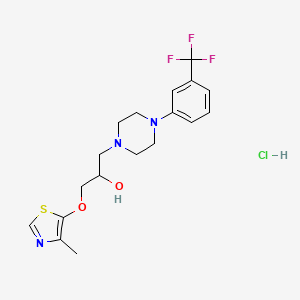
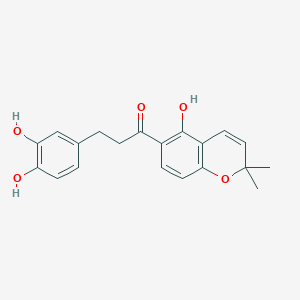
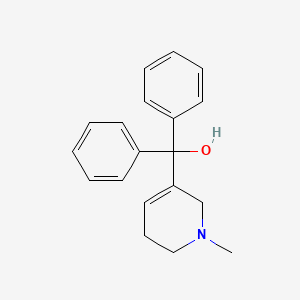
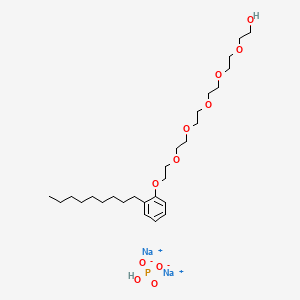

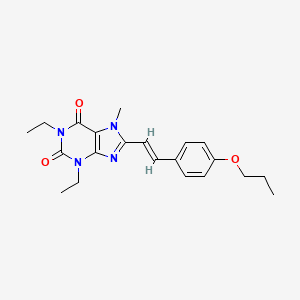
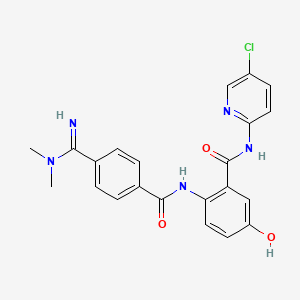
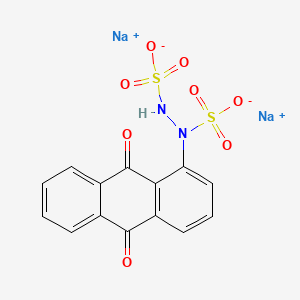
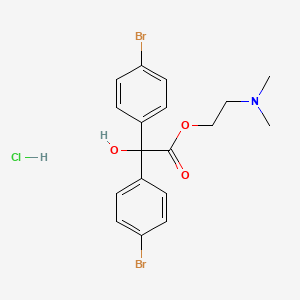
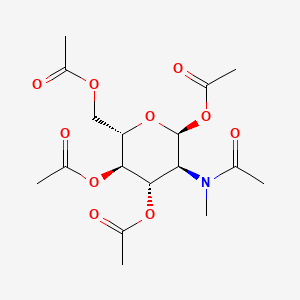
![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)
